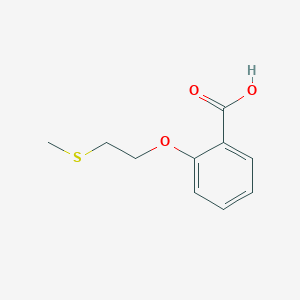
N',N'-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H14N4O2 It is characterized by the presence of a nitropyridine ring attached to an ethane-1,2-diamine backbone, with two methyl groups attached to the nitrogen atoms
Méthodes De Préparation
The synthesis of N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine typically involves the reaction of 2-chloro-5-nitropyridine with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the precursor can be substituted with different nucleophiles to form various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds
Mécanisme D'action
The mechanism of action of N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine can be compared with similar compounds such as:
N,N-dimethyl-N’-(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has a pyridine ring instead of a nitropyridine ring, which affects its reactivity and applications.
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has two pyridine rings and is used as a ligand in coordination chemistry.
N-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine:
The uniqueness of N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine lies in its nitropyridine ring, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C9H14N4O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N4O2/c1-12(2)6-5-10-8-3-4-9(11-7-8)13(14)15/h3-4,7,10H,5-6H2,1-2H3 |
Clé InChI |
FBAUDFIPVKDDDM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=CN=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


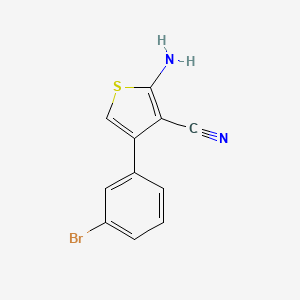
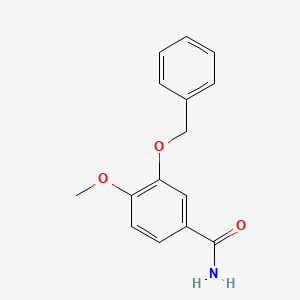
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
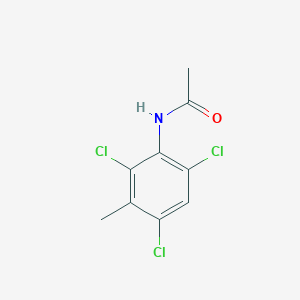
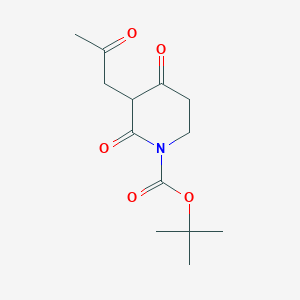
![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)

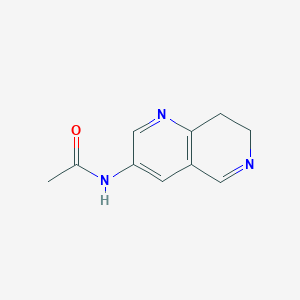

![4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13879414.png)
